

2-(2-Chlorophenyl)thiazole-4-carbaldehyde CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Cat. No.: B1603810

[Get Quote](#)

An In-Depth Technical Guide to 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Executive Summary: This guide provides a comprehensive technical overview of **2-(2-Chlorophenyl)thiazole-4-carbaldehyde** (CAS No. 639517-84-3), a pivotal heterocyclic intermediate in modern organic synthesis. The document elucidates the compound's physicochemical properties, outlines a robust synthetic methodology, explores its chemical reactivity, and details its significant applications in pharmaceutical and agrochemical development. Emphasis is placed on the causality behind experimental choices and adherence to rigorous safety and handling protocols, providing researchers, scientists, and drug development professionals with a vital resource for leveraging this versatile chemical building block.

Introduction: The Thiazole Scaffold in Modern Chemistry

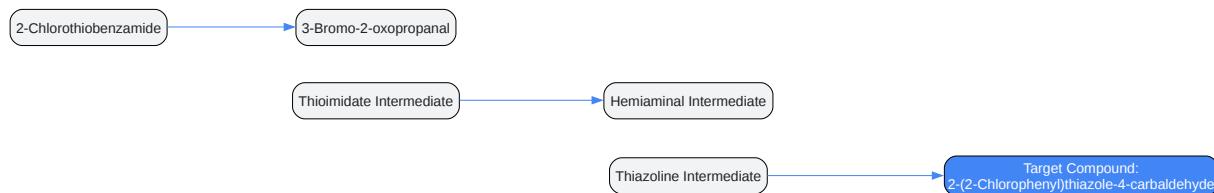
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure contribute to its prevalence in a multitude of biologically active compounds, including approved drugs such as the antibiotic Penicillin and the anticancer agent Dasatinib.

2-(2-Chlorophenyl)thiazole-4-carbaldehyde emerges as a particularly valuable derivative. The presence of the aldehyde functional group at the 4-position provides a reactive handle for a wide array of chemical transformations, while the 2-(2-chlorophenyl) substituent modulates the molecule's steric and electronic properties. This specific substitution pattern makes it a key intermediate in the synthesis of targeted therapeutics, particularly in oncology and infectious disease research, as well as in the development of advanced agrochemicals.^[1] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a framework for its effective utilization in research and development settings.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The primary identifiers and key physicochemical properties for **2-(2-Chlorophenyl)thiazole-4-carbaldehyde** are summarized below.

Property	Value	Source
CAS Number	639517-84-3	[1]
Molecular Formula	C ₁₀ H ₆ ClNOS	[1]
Molecular Weight	223.68 g/mol	[1]
Appearance	Yellow Solid	[1]
Purity	≥ 97% (HPLC)	[1]
MDL Number	MFCD06738359	[1]
PubChem ID	22148676	[1]
Storage Conditions	Store at 0-8 °C	[1]


Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted thiazole core is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation and cyclization of a thioamide with an α -haloketone or α -haloaldehyde. For **2-(2-Chlorophenyl)thiazole-4-**

carbaldehyde, a logical synthetic precursor is 2-chlorothiobenzamide, which provides the 2-(2-chlorophenyl) moiety.

General Synthetic Workflow

The reaction proceeds by the initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α -halo-carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2-Chlorophenyl)thiazole-4-carbaldehyde**.

Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative of a standard Hantzsch synthesis and should be adapted and optimized under appropriate laboratory conditions.

- Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chlorothiobenzamide (1.0 eq) in anhydrous ethanol (10 mL/mmol).
- Reaction Initiation: Add 1,3-dichloroacetone (1.1 eq) to the solution. Causality: While various α -halo carbonyls can be used, dichloroacetone provides a reliable precursor to the 4-carbaldehyde functionality after subsequent steps.

- Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.
- Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the thiazole intermediate.
- Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.

Applications in Research and Development

The utility of **2-(2-Chlorophenyl)thiazole-4-carbaldehyde** stems from its structural features, making it a versatile intermediate in several high-value sectors.

- Pharmaceutical Development: This compound is a key building block for synthesizing novel therapeutics.^[1] The thiazole core is a known pharmacophore in drugs targeting cancer and infectious diseases.^{[2][3]} The aldehyde group allows for the facile introduction of diverse functionalities through reactions like reductive amination, Wittig reactions, and condensations, enabling the exploration of a broad chemical space in drug discovery campaigns.^[4]
- Agrochemicals: It serves as an intermediate in the formulation of modern fungicides and herbicides.^[1] The chlorophenylthiazole moiety can be found in molecules designed to inhibit essential biological pathways in pests and weeds, contributing to crop protection.
- Materials Science: The compound can be incorporated into polymer formulations.^[1] Its rigid, aromatic structure can enhance the thermal stability and mechanical properties of materials, making it valuable for producing durable and high-performance polymers.^[1]
- Analytical Chemistry: Due to its stable, crystalline nature and well-defined structure, it can be used as a standard reference material for the development and validation of analytical methods, such as HPLC and GC-MS, ensuring accuracy and quality control.^[1]

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

Hazard Identification

While a specific SDS for the title compound was not retrieved, data for structurally similar compounds like 2-Amino-4-(4-chlorophenyl)thiazole indicate potential hazards. Users must consult the specific SDS provided by the supplier before handling. General hazards for this class of compounds may include:

- Acute Toxicity (Oral)[5][6]
- Skin Irritation[5][7]
- Serious Eye Irritation[5][7]
- Respiratory Tract Irritation[6]

Hazard Category	Precautionary Statement	Source(s)
Eye Contact	Causes serious eye irritation.	[5][7]
Skin Contact	Causes skin irritation.	[5][7]
Inhalation	May cause respiratory irritation.	[6]
Ingestion	Toxic if swallowed.	[5][6]

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7]
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[6][7]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[7] Use proper glove removal technique to avoid skin contact.[8]
- Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.[6]
- Handling Practices: Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[5][7] Wash hands thoroughly after handling.[7][8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended temperature of 0-8 °C.[1][8] Store locked up and away from incompatible substances like strong oxidizing agents.[5][7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

First Aid Measures

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [7]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[5][7] Do NOT induce vomiting.[7]

Conclusion

2-(2-Chlorophenyl)thiazole-4-carbaldehyde is a high-value synthetic intermediate with a stable and reactive profile. Its utility is demonstrated across pharmaceutical, agrochemical, and material science sectors. The strategic placement of the aldehyde and chlorophenyl groups on the robust thiazole scaffold provides a platform for extensive chemical modification, enabling

the development of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to unlock its full potential in their scientific endeavors.

References

- 2-(2-chlorophényl)thiazole-4-carbaldéhyde. Chem-Impex. [\[Link\]](#)
- 2-(3-Chlorophenyl)thiazole-4-carbaldehyde. Chem-Impex. [\[Link\]](#)
- Synthesis of 2-(4-chlorophenyl)thiazole. PrepChem.com. [\[Link\]](#)
- 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. PubChem. [\[Link\]](#)
- 2-(4-CHLOROPHENYL)THIAZOLE-4-CARBALDEHYDE. 2a biotech. [\[Link\]](#)
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [\[Link\]](#)
- Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Elsevier. [\[Link\]](#)
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [\[Link\]](#)
- 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. Chem-Impex. [\[Link\]](#)
- 2-(3-chlorophenyl)thiazole-4-carbaldehyde. Anhui Kery Pharmaceutical Co.,Ltd. [\[Link\]](#)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [\[Link\]](#)
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
- To cite this document: BenchChem. [2-(2-Chlorophenyl)thiazole-4-carbaldehyde CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603810#2-2-chlorophenyl-thiazole-4-carbaldehyde-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1603810#2-2-chlorophenyl-thiazole-4-carbaldehyde-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com